1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)azetidine-3-carboxylic acid
Description
The compound 1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)azetidine-3-carboxylic acid is a functionalized azetidine derivative featuring dual protective groups. Its structure comprises:
- A 4-membered azetidine ring with a carboxylic acid group at the 3-position.
- A tert-butoxycarbonyl (Boc) group at the 1-position, providing acid-labile protection for the azetidine nitrogen.
- A methylamino group at the 3-position, protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, which is base-labile.
Properties
IUPAC Name |
3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6/c1-24(2,3)33-23(31)27-14-25(15-27,21(28)29)26(4)22(30)32-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20H,13-15H2,1-4H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVZQLZGAGAXPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)azetidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Formation of Azetidine Ring: The azetidine ring is formed through cyclization reactions, often involving the use of strong bases or acids as catalysts.
Introduction of Fluorenylmethoxycarbonyl (Fmoc) Group: The Fmoc group is introduced to protect the secondary amine, which is crucial for selective reactions in later stages.
Final Deprotection and Purification: The protected groups are removed under specific conditions to yield the final product, which is then purified using techniques such as chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Deprotection Reactions
The tert-butoxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc) groups are critical for sequential deprotection in peptide synthesis.
Mechanistic Insights :
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Boc Deprotection : Acidic conditions protonate the carbonyl oxygen, facilitating cleavage of the Boc group via carbocation intermediates.
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Fmoc Deprotection : Piperidine induces β-elimination by abstracting the fluorenylmethoxy proton, releasing CO₂ and the free amine.
Substitution Reactions
The azetidine ring and methylamino group participate in nucleophilic substitutions under controlled conditions.
| Reaction Type | Base | Conditions | Product | Reference |
|---|---|---|---|---|
| Alkylation | Potassium carbonate | DMF, 60°C, 12 hours | N-alkylated derivatives | |
| Acylation | Triethylamine | Dichloromethane, 0°C to room temperature, 6 hours | Acylated azetidine intermediates |
Key Observations :
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Steric hindrance from the azetidine ring slows reaction kinetics compared to linear analogs.
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Reactions often require anhydrous conditions to prevent hydrolysis of the carboxylic acid group.
Stability Under Varied Conditions
Stability profiles guide synthetic strategies and storage protocols.
Thermal Stability :
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Decomposes above 200°C without melting.
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Short-term stability in DMF or DMSO solutions at –20°C.
Comparative Reaction Kinetics
The azetidine ring’s strain influences reactivity compared to pyrrolidine analogs:
| Parameter | Azetidine Derivative | Pyrrolidine Analog |
|---|---|---|
| Deprotection rate (Boc) | Slower | Faster |
| Alkylation efficiency | 65–70% | 85–90% |
Data derived from parallel studies using analogous substrates .
Challenges and Mitigation Strategies
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Racemization Risk : Mild deprotection conditions (e.g., low-temperature TFA) minimize epimerization.
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Purification : Reverse-phase HPLC or silica gel chromatography is essential due to polar byproducts.
This compound’s strategic design enables precise control in multi-step syntheses, particularly for bioactive peptides requiring sterically constrained architectures. Its reactivity profile underscores the importance of optimizing conditions for each transformation.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 438.48 g/mol. It contains a unique azetidine ring, which is a four-membered nitrogen-containing heterocycle, along with tert-butoxy and fluorenylmethoxycarbonyl protecting groups. These structural elements contribute to its stability and reactivity in synthetic applications.
Synthesis and Derivatives
- Synthesis Techniques : The synthesis of this compound typically involves multi-step reactions, including the protection of amines and carboxylic acids, which are crucial for maintaining the integrity of reactive functional groups during subsequent transformations. Recent studies have highlighted rapid diversified synthesis methods for azetidine derivatives, showcasing the utility of this compound as an intermediate in complex organic synthesis .
- Derivatives : Various derivatives of this compound have been synthesized to explore their biological activities. For instance, derivatives with modifications on the azetidine ring or variations in the protecting groups can lead to compounds with enhanced pharmacological properties.
Scientific Research Applications
- Medicinal Chemistry : The compound serves as a key intermediate in the development of novel therapeutic agents. Its azetidine structure is particularly relevant in the design of drugs targeting various biological pathways, including those involved in cancer treatment and antimicrobial activity .
- Peptide Synthesis : The presence of amino functional groups allows for its incorporation into peptide sequences, making it valuable in peptide synthesis for drug development. Its ability to form stable peptide bonds while maintaining structural integrity under physiological conditions is advantageous .
- Biological Activity Studies : Research has indicated that compounds containing azetidine rings exhibit diverse biological activities, including anti-inflammatory and analgesic effects. The specific derivatives of 1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)azetidine-3-carboxylic acid have been investigated for their potential as inhibitors in biochemical pathways relevant to disease states .
Case Studies and Research Findings
- Anticancer Agents : A study demonstrated that azetidine derivatives showed promising results as anticancer agents through mechanisms involving apoptosis induction and cell cycle arrest . The specific modifications on the azetidine core influenced the potency and selectivity against cancer cell lines.
- Antimicrobial Activity : Another research highlighted the antimicrobial properties of azetidine-based compounds, suggesting that modifications on the fluorenylmethoxycarbonyl group could enhance activity against resistant bacterial strains .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic reactions, alteration of cellular signaling pathways, and modulation of gene expression.
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : Likely C25H28N2O6 (inferred from analogous compounds in and structural modifications).
- Molecular Weight : ~452.5 g/mol (calculated).
- Applications : Primarily used in peptide synthesis for introducing constrained azetidine motifs with orthogonal deprotection strategies. The Fmoc and Boc groups enable sequential removal under mild acidic (Boc) or basic (Fmoc) conditions, critical for solid-phase peptide synthesis .
Comparison with Similar Azetidine Derivatives
Structural and Functional Variations
The table below highlights structural differences, molecular properties, and applications of analogous azetidine-3-carboxylic acid derivatives:
Key Findings from Comparative Analysis
Substituent Effects: Methylamino vs. Amino ( vs. This modification is valuable for introducing methylated residues in peptides, which can stabilize secondary structures . Trifluoromethylthio (): The CF3S group increases lipophilicity (LogP ~2.5), making it suitable for CNS-targeting drug candidates. However, it lacks orthogonal protection, limiting its utility in stepwise synthesis.
Protection Strategies :
- Dual Protection (Target Compound vs. ) : The Boc/Fmoc combination in the target compound allows sequential deprotection, whereas ’s compound (Boc at 3-position, Fmoc at 1-position) reverses the deprotection sequence, requiring acid first.
- Single Protection () : The absence of Boc simplifies synthesis but limits versatility in multi-step reactions.
Reactivity and Stability :
- Hydroxymethyl () : Polar and reactive, this substituent enables further functionalization (e.g., esterification) but requires anhydrous storage to prevent oxidation .
- Fmoc Stability : All Fmoc-protected compounds (Target, ) are light-sensitive and require storage at -20°C in inert atmospheres .
Research and Application Insights
- Peptide Synthesis : The target compound’s dual protection is ideal for synthesizing cyclic peptides or stapled helices, where azetidine’s rigidity and methylated amines enhance proteolytic stability .
- Drug Development : Analogous compounds like the trifluoromethylthio derivative () are explored in kinase inhibitors due to their electron-withdrawing properties .
Biological Activity
1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)azetidine-3-carboxylic acid (CAS: 1380327-51-4) is a complex organic compound notable for its applications in synthetic chemistry, particularly in peptide synthesis. This compound incorporates protective groups that enhance its utility in various biological and chemical processes. Understanding its biological activity is crucial for its application in medicinal chemistry and bioconjugation.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a unique azetidine ring structure along with tert-butoxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc) groups. These structural elements are significant in controlling the reactivity of the molecule during synthesis.
| Property | Value |
|---|---|
| Molecular Weight | 540.62 g/mol |
| IUPAC Name | (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-((1-(tert-butoxycarbonyl)-1H-indol-3-yl)methyl)propanoic acid |
| CAS Number | 1380327-51-4 |
| Purity | 97% |
The biological activity of this compound primarily stems from its role as a protected amino acid derivative. The Boc and Fmoc groups are designed to protect the amino and carboxylic functionalities, allowing for selective reactions in peptide synthesis. Upon deprotection, the compound can participate in peptide bond formation, facilitating the synthesis of larger peptides and proteins.
Key Reactions:
- Deprotection Reactions: Removal of Boc and Fmoc groups using trifluoroacetic acid (TFA) or piperidine.
- Nucleophilic Substitution: The azetidine ring can be modified through nucleophilic substitution reactions.
- Peptide Coupling: Formation of peptide bonds with other amino acids or peptides using coupling agents like DCC or DIC.
Biological Activity Studies
Research has indicated that this compound exhibits significant potential in various biological applications:
- Peptide Synthesis: It serves as a building block for synthesizing complex peptides, which are crucial for therapeutic applications.
- Medicinal Chemistry: The unique properties of the azetidine ring contribute to the design of novel pharmaceuticals with specific bioactivities.
- Bioconjugation: Used in conjugating peptides to biomolecules, enhancing their stability and efficacy.
Case Study 1: Peptide Synthesis
A study demonstrated the successful incorporation of this compound into a peptide sequence, showcasing its effectiveness as a building block in synthesizing biologically active peptides.
Case Study 2: Medicinal Chemistry Applications
In another research project, derivatives of this compound were evaluated for their pharmacological properties, revealing promising results in targeting specific biological pathways involved in disease mechanisms.
Q & A
Q. What are the primary applications of this compound in peptide synthesis?
This compound is designed as a protected azetidine-based amino acid derivative. The tert-butoxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc) groups serve as orthogonal protecting agents, enabling sequential deprotection during solid-phase peptide synthesis (SPPS). The azetidine ring introduces conformational constraints, which can enhance peptide stability and modulate biological activity .
Methodological Insight :
- Use Boc for acid-labile protection (removed with trifluoroacetic acid) and Fmoc for base-labile protection (removed with piperidine).
- Incorporate the compound during automated SPPS using coupling reagents like HBTU or DIC/HOBt.
Q. Which analytical techniques are essential for characterizing this compound?
Purity and structural integrity should be confirmed via:
- HPLC : Assess purity and monitor deprotection steps.
- LC-MS : Confirm molecular weight and detect side products (e.g., incomplete deprotection).
- NMR (¹H/¹³C) : Verify stereochemistry and functional group integrity, particularly the azetidine ring and protecting groups .
Q. How should this compound be stored to maintain stability?
- Store at -20°C in a desiccator to prevent moisture absorption.
- Avoid exposure to strong acids/bases, which may prematurely cleave the Boc or Fmoc groups .
Advanced Research Questions
Q. How can coupling efficiency be optimized when introducing azetidine motifs into peptide chains?
Azetidine’s rigid structure may hinder coupling. Strategies include:
- Microwave-assisted synthesis : Enhances reaction kinetics, reducing coupling time from hours to minutes .
- Double coupling : Repeat the coupling step with fresh reagents to ensure complete incorporation.
- Temperature control : Perform reactions at 0–4°C to minimize racemization while maintaining solubility .
Data Contradiction Note : Conflicting reports on solubility in DMF vs. DMSO require empirical testing. Pre-dissolve the compound in minimal DMSO (0.1% v/v) before adding to SPPS solvents .
Q. What strategies mitigate side reactions during Fmoc deprotection?
Q. How does the azetidine ring influence peptide conformation compared to proline analogs?
Azetidine’s smaller ring size (4-membered vs. proline’s 5-membered ring) increases backbone rigidity, potentially altering receptor binding. Computational modeling (e.g., MD simulations) and circular dichroism (CD) spectroscopy are recommended to study conformational effects .
Data Analysis and Contradiction Resolution
Q. How should researchers resolve discrepancies in reported solubility data?
- Systematic testing : Evaluate solubility in DMF, DMSO, NMP, and THF at 25°C and 50°C.
- Additive screening : Use chaotropic agents (e.g., LiCl) or sonication to improve dispersion .
Q. What are the toxicological risks associated with handling this compound?
- Acute toxicity : Classified as Category 4 for oral, dermal, and inhalation exposure. Use NIOSH-approved respirators (e.g., P95) and nitrile gloves .
- Decomposition : Heating above 150°C releases toxic fumes (e.g., NOₓ, CO). Perform reactions under fume hoods with scrubbers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
